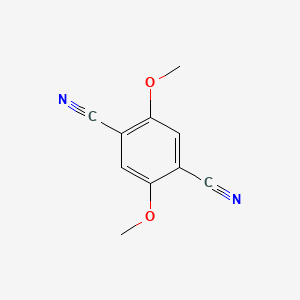
2,5-Dimethoxyterephthalonitrile
描述
2,5-Dimethoxyterephthalonitrile is an organic compound with the molecular formula C₁₀H₈N₂O₂. It is a derivative of terephthalonitrile, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including materials science and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dimethoxyterephthalonitrile can be synthesized through a reaction involving 1,4-dibromo-2,5-dimethoxybenzene and cuprous cyanide in the presence of N,N-dimethylformamide (DMF). The reaction mixture is typically refluxed at 150°C overnight under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic synthesis protocols involving high-purity reagents and controlled reaction conditions to ensure product quality and yield .
化学反应分析
Types of Reactions
2,5-Dimethoxyterephthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Reduction: Conversion to 2,5-dimethoxybenzylamine.
Oxidation: Formation of 2,5-dimethoxyterephthalic acid.
科学研究应用
2,5-Dimethoxyterephthalonitrile has several applications in scientific research:
Materials Science: Used in the synthesis of covalent triazine frameworks (CTFs) for applications in gas storage and separation.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Photoelectric Applications: Utilized in the development of charge transfer cocrystals for photoelectric devices.
作用机制
The mechanism of action of 2,5-Dimethoxyterephthalonitrile primarily involves its chemical reactivity due to the presence of nitrile and methoxy groups. These functional groups allow it to participate in various organic reactions, facilitating the formation of complex molecular structures. The specific molecular targets and pathways depend on the context of its application, such as in the formation of covalent triazine frameworks .
相似化合物的比较
Similar Compounds
2,5-Dimethoxybenzene: Lacks the nitrile groups, making it less reactive in certain synthetic applications.
Terephthalonitrile: Lacks the methoxy groups, which affects its solubility and reactivity.
2,5-Dimethoxyterephthalic Acid: Contains carboxylic acid groups instead of nitriles, leading to different chemical properties and applications
Uniqueness
2,5-Dimethoxyterephthalonitrile is unique due to the combination of methoxy and nitrile groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science .
属性
IUPAC Name |
2,5-dimethoxybenzene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLOSECFAMYVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


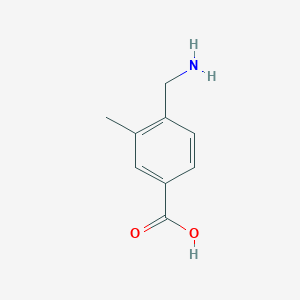
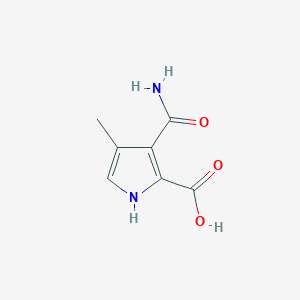
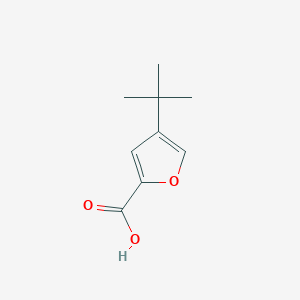



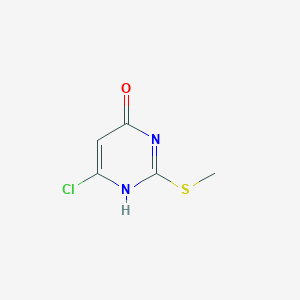

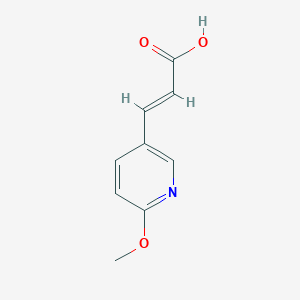
![4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid](/img/structure/B7903611.png)




